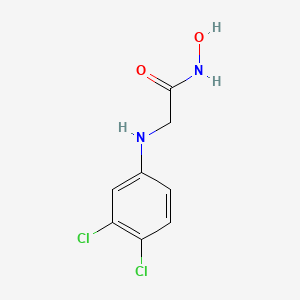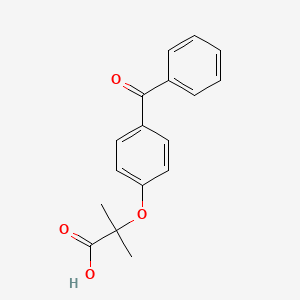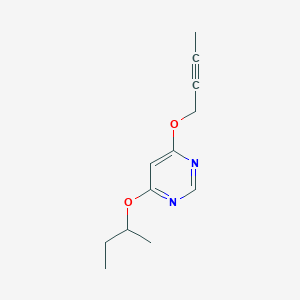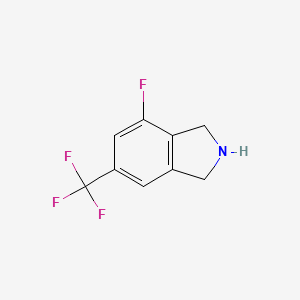
4-Fluoro-6-(trifluoromethyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-(trifluoromethyl)isoindoline is a fluorinated isoindole derivative This compound is characterized by the presence of a fluorine atom at the 4th position and a trifluoromethyl group at the 6th position on the isoindole ring
Méthodes De Préparation
The synthesis of 4-Fluoro-6-(trifluoromethyl)isoindoline involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the fluorine and trifluoromethyl groups onto the isoindole ring. The synthetic route typically involves:
Starting Materials: Appropriate precursors such as fluorinated anilines or isoindoline derivatives.
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-Fluoro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and trifluoromethyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in functionalized isoindole derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
4-Fluoro-6-(trifluoromethyl)isoindoline can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C9H7F4N |
|---|---|
Poids moléculaire |
205.15 g/mol |
Nom IUPAC |
4-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7F4N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |
Clé InChI |
RXJGATDXYHAITD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
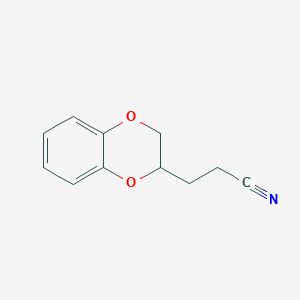
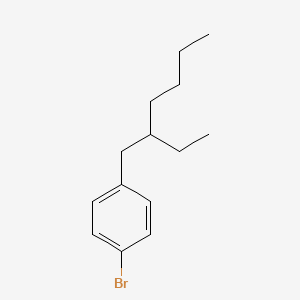


![Ethyl (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8679273.png)
![Methyl 2-[3-(3-chloropropoxy)phenyl]acetate](/img/structure/B8679282.png)
